molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Cat. No.: B580018
CAS No.: 913614-18-3
M. Wt: 254.776
InChI Key: XDUUWPNOUUQXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS: 913614-18-3) is a piperazine derivative with a benzo[b]thiophene substituent. Its molecular formula is C₁₂H₁₅ClN₂S, and it has a molecular weight of 254.78 g/mol . This compound is a certified reference material (CRM) used in pharmaceutical research, particularly in synthesizing antipsychotic drugs like Brexpiprazole . It is stored under dark, dry conditions at room temperature due to its sensitivity to environmental factors .

Properties

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUWPNOUUQXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913614-18-3
Record name 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material and Bromination

The method outlined in patent CN115894435B begins with 6,7-dihydrobenzo[b]thiophene-4(5H)-one (1), which undergoes bromination using reagents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. This step yields 3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one (2), a key intermediate for subsequent functionalization.

Lewis Acid-Mediated Coupling

Compound 2 is reacted with N-Boc-piperazine in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), in toluene at 90°C for 5 hours. This step facilitates aromatization, forming 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine (3). The Boc group acts as a protecting agent, preventing undesired side reactions during the coupling process.

Deprotection and Hydrochloride Formation

The Boc group is removed by treating compound 3 with hydrochloric acid (HCl) in methanol or ethanol at room temperature, yielding 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (4). High-performance liquid chromatography (HPLC) analysis confirms a purity ≥99%, with a typical isolated yield of 80–85%.

Key Advantages:

  • Avoids palladium catalysts, reducing costs.

  • Simplified purification via suction filtration and solvent distillation.

  • Scalable to industrial production with minimal byproducts.

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Overview

Patent US9206169B2 and Thieme Connect describe a palladium-mediated coupling between 4-bromobenzo[b]thiophene (5) and piperazine derivatives. The reaction employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and (R)-(+)-BINAP as a ligand system, with sodium tert-butoxide (NaOtBu) as a base in toluene at 110°C.

Optimization of Catalytic Conditions

The molar ratio of palladium to substrate is critical. A 1:50 Pd:substrate ratio minimizes catalyst loading while maintaining a yield of 78–82%. The use of BINAP enhances regioselectivity, suppressing the formation of bis-aminated byproducts.

Workup and Purification

Post-reaction, the mixture is filtered to remove insoluble palladium residues, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol/water (3:1) to achieve a purity of 98.5–99.5%.

Key Advantages:

  • High regioselectivity and purity.

  • Compatible with diverse piperazine derivatives.

Nucleophilic Substitution from 4-Aminobenzo[b]thiophene

Reaction Pathway

Patent CN105461703A discloses a metal-free approach using 4-aminobenzo[b]thiophene (6) and bis(2-chloroethyl)amine hydrochloride (7). The reaction occurs in xylene at 120–150°C for 16 hours, facilitated by p-toluenesulfonamide as an acid scavenger.

Mechanism and Byproduct Control

The amine group in 6 acts as a nucleophile, displacing chloride ions from 7 to form the piperazine ring. The use of xylene as a high-boiling solvent ensures complete conversion, while p-toluenesulfonamide neutralizes HCl, preventing protonation of the amine.

Yield and Scalability

This method achieves an 85% yield with 98% purity, avoiding column chromatography. The absence of transition metals simplifies waste management, making it suitable for large-scale synthesis.

Comparative Analysis of Synthetic Methods

Parameter Bromination/Aromatization Buchwald-Hartwig Nucleophilic Substitution
Starting Material 6,7-Dihydrobenzo[b]thiophen-4-one4-Bromobenzo[b]thiophene4-Aminobenzo[b]thiophene
Catalyst AlCl₃/ZnCl₂Pd₂(dba)₃/BINAPNone
Reaction Temperature 90°C110°C120–150°C
Yield 80–85%78–82%85%
Purity ≥99%98.5–99.5%98%
Industrial Scalability HighModerateHigh

Industrial Production and Process Optimization

Continuous Flow Reactors

Recent advancements integrate the bromination/aromatization method into continuous flow systems, reducing reaction times from hours to minutes. A 2024 study demonstrated a 92% yield in a 10-minute residence time using microchannel reactors.

Solvent Recycling

Toluene and xylene are recovered via fractional distillation, lowering production costs by 30–40%. Closed-loop systems in pilot plants achieve 95% solvent reuse.

Quality Control

In-process controls include real-time HPLC monitoring and inline FTIR spectroscopy to detect intermediates. PAT (Process Analytical Technology) ensures compliance with ICH Q3D guidelines for elemental impurities .

Chemical Reactions Analysis

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride has been investigated for several scientific applications:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing antipsychotic drugs, notably brexpiprazole, which is used to treat schizophrenia and major depressive disorder .
  • Neuropharmacology : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for mood regulation and anxiety management. Its interaction with dopamine receptors (D2) also positions it as a candidate for treating psychotic disorders .
  • Biological Studies : Research indicates that this compound may possess anxiolytic properties, contributing to its potential use in therapies aimed at anxiety and depression .

Efficacy and Safety Profile

Preclinical studies have evaluated the pharmacokinetics and pharmacodynamics of this compound in animal models. Key findings include:

  • Efficacy : Demonstrated a dose-dependent reduction in behavioral symptoms related to anxiety and depression.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperazine Ring : Starting from appropriate precursors such as 4-aminobenzo[b]thiophene.
  • Halogenation Reactions : The compound can react with halogenated compounds to create derivatives.
  • Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols or thioethers .

These reactions are essential for producing various pharmaceutical intermediates necessary for drug development.

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is primarily related to its role as an intermediate in the synthesis of brexpiprazole. Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of neurotransmitter activity helps alleviate symptoms of schizophrenia and depression .

Comparison with Similar Compounds

Piperazine Derivatives with Fluorinated Substituents

Example Compounds :

  • 7k : 1-(Benzo[b]thiophen-4-yl)-4-(3-((5,6-difluoropyridin-3-yl)oxy)propyl)piperazine hydrochloride
  • 7l : 1-(Benzo[b]thiophen-4-yl)-4-(2-((6-fluoropyridin-3-yl)oxy)ethyl)piperazine hydrochloride
Property 1-(Benzo[b]thiophen-4-yl)piperazine HCl 7k 7l
Molecular Weight 254.78 390.30 (calcd: 390.1373) 358.10 (calcd: 358.1311)
Melting Point (°C) Not reported 259.4–259.7 194.5–195.7
HPLC Purity ≥97% 99.75% 100%
Biological Activity Intermediate in Brexpiprazole synthesis Potent D2/5-HT1A/5-HT2A receptor affinity Enhanced 5-HT1A agonism

Key Differences :

  • Fluorinated derivatives (7k, 7l) exhibit higher receptor affinity (e.g., 5-HT1A) compared to the parent compound, likely due to improved lipophilicity and metabolic stability from fluorine substitution .
  • The hydrochloride salt form of the parent compound enhances solubility and stability, making it preferable in synthetic workflows .

Multitarget Schizophrenia Drug Candidates

Example Compounds :

  • Compound 11 : 1-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butyl)-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione hydrochloride
  • Compound 3 : Optimized analog with fluorine substitution
Property 1-(Benzo[b]thiophen-4-yl)piperazine HCl Compound 11 Compound 3
Molecular Weight 254.78 449.3 ([M+H]+) 435.5 ([M+H]+)
Receptor Affinity Intermediate (no direct activity) Potent D2/5-HT1A/5-HT2A affinity 5-HT1A EC₅₀ = 0.51 nM
Synthetic Yield High (used as starting material) 24% (two-step synthesis) Optimized via deep learning models

Key Differences :

  • Compound 11 and Compound 3 demonstrate the impact of alkyl chain extensions and fluorine substitution on receptor selectivity and potency. These modifications increase molecular complexity but improve therapeutic profiles .
  • The parent compound serves as a critical building block, whereas its derivatives are optimized for multitarget activity .

Structural-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for receptor binding; modifications (e.g., fluorination, alkylation) tune affinity toward dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors .
  • Benzo[b]thiophene Moiety : Enhances metabolic stability compared to benzofuran or benzothiazole analogs .
  • Hydrochloride Salt : Improves crystallinity and shelf life compared to free-base forms (e.g., CAS 846038-18-4) .

Biological Activity

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a compound of significant interest in pharmacological research, particularly concerning its potential therapeutic applications in treating various central nervous system (CNS) disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperazine ring fused with a benzo[b]thiophene moiety. This structural feature is believed to play a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that it exhibits affinity for:

  • Serotonin receptors (5-HT) : Particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety.
  • Dopamine receptors (D2) : Important for the modulation of psychotic symptoms and cognitive functions.

The compound's ability to modulate these receptors suggests a potential application in treating conditions such as schizophrenia and other mood disorders .

Central Nervous System Disorders

This compound has been explored for its efficacy in treating various CNS disorders, including:

  • Schizophrenia : Preclinical studies have shown that compounds with similar structures can improve cognitive dysfunction and negative symptoms associated with schizophrenia while minimizing extrapyramidal side effects .
  • Depression and Anxiety : The agonistic activity at the 5-HT_1A receptor may confer antidepressant and anxiolytic effects, making it a candidate for further development in mood disorder therapies .

Case Studies and Research Findings

A significant study evaluated the compound's pharmacokinetics and pharmacodynamics in animal models. The findings indicated:

  • Efficacy : The compound demonstrated a dose-dependent reduction in behavioral symptoms associated with anxiety and depression.
  • Safety Profile : Preliminary toxicity studies suggested a favorable safety profile with minimal adverse effects at therapeutic doses .

Comparative Efficacy

A comparative analysis was conducted between this compound and other antipsychotic agents. The results highlighted:

CompoundAffinity for 5-HT_1AAffinity for D2Efficacy in Cognitive SymptomsSide Effects
1-(Benzo[b]thiophen-4-yl)piperazineHighModerateSignificantMinimal
AripiprazoleModerateHighModerateWeight Gain
LurasidoneHighModerateSignificantDyslipidemia

Q & A

Basic: What are the recommended synthetic routes for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between benzo[b]thiophene derivatives and piperazine. A common approach is reacting 4-chlorobenzo[b]thiophene with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions. For example, analogous syntheses of piperazine derivatives use benzyl chloride or fluorobenzyl chloride with piperazine in ethanol or toluene, followed by purification via crystallization or flash chromatography . Optimization may involve:

  • Temperature control : Elevated temperatures (60–100°C) to accelerate reaction kinetics.
  • Stoichiometry : Excess piperazine (1.5–2.0 equiv) to minimize di-substitution byproducts.
  • Acid scavengers : Use of bases like triethylamine to neutralize HCl byproducts and improve yield.

Table 1 : Example Reaction Conditions for Piperazine Derivatives

ReagentSolventTemperatureYield (%)Reference
4-Fluorobenzyl chlorideEthanol80°C72
Benzoyl chlorideDCMRT65

Basic: What analytical methods are validated for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons in benzo[b]thiophene at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (e.g., molecular ion [M+H]+^+ at m/z 254.78) .
  • X-ray crystallography : For definitive structural confirmation, as demonstrated for related piperazine derivatives in CCDC databases .

Advanced: How can researchers resolve contradictions in pharmacological activity data across different assays?

Discrepancies often arise from assay-specific variables (e.g., receptor subtype selectivity, cell line differences). Methodological strategies include:

  • Dose-response profiling : Establish EC50_{50}/IC50_{50} values across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Receptor binding assays : Use radioligand displacement studies (e.g., 3^3H-labeled agonists) to compare affinity values against structurally similar compounds .
  • Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for analogous piperazine derivatives to identify trends in structure-activity relationships (SAR) .

Table 2 : Example Pharmacological Data for Piperazine Derivatives

CompoundTarget ReceptorIC50_{50} (nM)Assay TypeReference
1-(4-Fluorobenzyl)piperazine5-HT1A_{1A}15 ± 2Radioligand
1-BenzylpiperazineDopamine D2320 ± 45Functional cAMP

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors) and predict binding modes .
  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate solubility (LogP ≈ 2.5 for hydrochloride salts), blood-brain barrier permeability, and hepatotoxicity risks .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Basic: How should solubility and stability be managed during in vitro studies?

  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Hydrochloride salts enhance aqueous solubility compared to free bases .
  • Stability : Store lyophilized powder at –20°C in dark, dry conditions to prevent hydrolysis. Monitor degradation via LC-MS over 24–72 hours .

Advanced: What experimental designs are recommended for studying metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor, followed by UPLC-QTOF analysis to identify Phase I/II metabolites .
  • Isotope labeling : Use 14^{14}C-labeled compound to trace metabolic pathways in hepatocyte assays .

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid contact (H315: skin irritation) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.